molecular formula C35H41NO10 B579147 Himbosine CAS No. 15448-14-3

Himbosine

Cat. No.: B579147
CAS No.: 15448-14-3
M. Wt: 635.71
InChI Key: ORUDPNXLVHQHOC-GRRMYRPESA-N
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Scientific Research Applications

Himbosine has several scientific research applications, including:

Mechanism of Action

Himbosine’s activity as a muscarinic receptor antagonist, with specificity for the muscarinic acetylcholine receptor M2, made it a promising starting point in Alzheimer’s disease research .

Safety and Hazards

Himbosine should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or come in contact with eyes, skin, or clothing . It is recommended to wash thoroughly after handling .

Preparation Methods

The synthesis of himbosine involves several steps, starting from simpler organic molecules. The synthetic routes typically involve the construction of the polycyclic scaffold through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Himbosine undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Himbosine is unique among alkaloids due to its complex polycyclic structure. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

methyl (1S,3R,6S,7S,9R,11S,14R,15S,16S,17R,20S)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22-,23+,24+,25+,26-,27-,29-,30-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDPNXLVHQHOC-GRRMYRPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@H]6CC[C@H]([C@H]([C@@H]6[C@H](C(=C4[C@@]2(C[C@H]5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of Himbosine in the field of natural product chemistry?

A1: this compound stands out as a key member of a novel alkaloid family, primarily found in the Galbulimima belgraveana tree. It was the pivotal compound that allowed researchers to elucidate the absolute configuration of numerous other alkaloids sourced from this tree [, ]. This breakthrough was made possible through X-ray crystallography, which confirmed the structure of this compound and paved the way for understanding the stereochemistry of related alkaloids [, ].

Q2: Can you elaborate on the structural relationship between this compound and Himandridine?

A2: Both this compound and Himandridine are classified as hexacyclic alkaloids, indicating they share a complex ring system []. Research has established a chemical correlation between these two compounds through a series of reactions []. This correlation provided crucial evidence supporting the proposed structure of Himandridine, further solidifying the understanding of this alkaloid group [, ].

Q3: What are the primary research techniques used to study this compound and related compounds?

A3: Apart from X-ray crystallography used to determine the absolute configuration [, ], researchers heavily rely on spectroscopic methods. Techniques like NMR and mass spectrometry are instrumental in characterizing the functional groups and overall structures of these alkaloids []. Furthermore, chemical degradation studies, coupled with the synthesis of related molecules, are employed to confirm structural assignments and explore structure-activity relationships [].

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